2-amino-N-(4-bromophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
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Overview
Description
2-amino-N-(4-bromophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the class of indolizine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-bromophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the indolizine core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the thiophene-2-carbonyl group: This step might involve acylation reactions using thiophene-2-carbonyl chloride.
Attachment of the 4-bromophenyl group: This can be done through substitution reactions using 4-bromoaniline.
Final amide formation: The carboxamide group can be introduced through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions might target the carbonyl group or the bromophenyl moiety.
Substitution: The amino and bromophenyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The indolizine core and the functional groups attached to it could play crucial roles in binding to the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(4-chlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
- 2-amino-N-(4-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
Uniqueness
The presence of the 4-bromophenyl group in 2-amino-N-(4-bromophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide might confer unique properties, such as enhanced biological activity or different reactivity compared to its analogs.
Properties
IUPAC Name |
2-amino-N-(4-bromophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O2S/c21-12-6-8-13(9-7-12)23-20(26)16-14-4-1-2-10-24(14)18(17(16)22)19(25)15-5-3-11-27-15/h1-11H,22H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUVKYWSAGCHDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CS3)N)C(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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